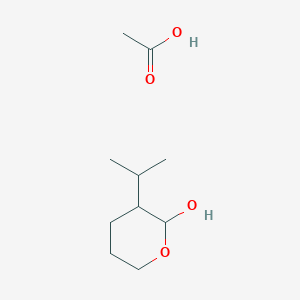

Acetic acid;3-propan-2-yloxan-2-ol

Description

Acetic acid;3-propan-2-yloxan-2-ol is a chemical compound with the molecular formula C10H20O4 It is known for its unique structure, which combines the properties of acetic acid and oxan-2-ol

Properties

CAS No. |

645413-24-7 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

acetic acid;3-propan-2-yloxan-2-ol |

InChI |

InChI=1S/C8H16O2.C2H4O2/c1-6(2)7-4-3-5-10-8(7)9;1-2(3)4/h6-9H,3-5H2,1-2H3;1H3,(H,3,4) |

InChI Key |

MACQVTTTXGHMHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCOC1O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-propan-2-yloxan-2-ol typically involves the esterification of acetic acid with propanol in the presence of a catalyst. Common catalysts used for this reaction include ion exchange resins, zeolites, and supported molybdena catalysts . The reaction conditions often involve a controlled temperature and pressure to optimize the yield and selectivity of the desired product.

Industrial Production Methods

In industrial settings, the production of acetic acid;3-propan-2-yloxan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of heterogeneous catalysts, such as supported molybdena on alumina or ceria, is common in industrial processes due to their reusability and non-toxic nature .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-propan-2-yloxan-2-ol undergoes various chemical reactions, including:

Esterification: The formation of esters through the reaction with alcohols.

Oxidation: The conversion of the compound into corresponding aldehydes or ketones.

Reduction: The reduction of the compound to form alcohols.

Substitution: The replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like sulfuric acid for esterification reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions include esters, aldehydes, ketones, and alcohols. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Acetic acid;3-propan-2-yloxan-2-ol is characterized by its functional groups that allow it to participate in various chemical reactions. The presence of both acetic acid and a propanol derivative contributes to its versatility as a reagent and solvent in numerous applications.

Biochemical Research

Acetic acid derivatives are utilized in biochemical assays due to their ability to modify biological molecules. For example, the compound can serve as a solvent for drug formulations or as a reagent in the synthesis of biologically active compounds.

Analytical Chemistry

In analytical chemistry, acetic acid;3-propan-2-yloxan-2-ol can be employed as a solvent for chromatographic techniques, aiding in the separation and identification of complex mixtures. Its polar nature helps dissolve various organic compounds, enhancing analytical sensitivity.

Pharmaceutical Development

This compound plays a role in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows it to participate in esterification reactions, producing intermediates crucial for drug formulation.

Antiseptic Properties

Diluted solutions of acetic acid have been used historically as antiseptics. The compound's ability to inhibit bacterial growth makes it valuable in wound care and infection management, particularly against antibiotic-resistant strains.

Manufacturing of Polymers

Acetic acid;3-propan-2-yloxan-2-ol is involved in the production of various polymers. It acts as a modifier for polymer surfaces, improving properties such as adhesion and hydrophilicity, which are essential for coatings and adhesives.

Solvent in Chemical Processes

The compound serves as a solvent in various industrial processes, including the production of vinyl acetate monomer (VAM), which is critical for creating polyvinyl acetate (PVA) used in adhesives and paints.

Sustainable Chemical Production

Research indicates that acetic acid derivatives can be used in green chemistry applications, promoting sustainable practices by reducing hazardous waste during chemical synthesis.

Biodegradable Materials

The integration of acetic acid;3-propan-2-yloxan-2-ol into biodegradable polymers is being explored to enhance material degradation rates while maintaining mechanical integrity.

Case Studies

Mechanism of Action

The mechanism of action of acetic acid;3-propan-2-yloxan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or altering cellular signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;3-propan-2-yloxan-2-ol include other esters and oxan-2-ol derivatives. Examples include:

Ethyl acetate: An ester commonly used as a solvent.

Propyl acetate: Another ester with similar properties and applications.

Oxan-2-ol derivatives: Compounds with variations in the alkyl chain length or functional groups.

Uniqueness

What sets acetic acid;3-propan-2-yloxan-2-ol apart from these similar compounds is its unique combination of acetic acid and oxan-2-ol structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Introduction

The compound acetic acid; 3-propan-2-yloxan-2-ol, also known as propylene glycol acetic acid ester, combines the properties of acetic acid with those of a propylene glycol derivative. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals, food processing, and biomedicine. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential applications in cancer therapy, and other significant biological interactions.

Acetic acid is a colorless liquid organic compound with a pungent odor, commonly found in vinegar. It serves as a solvent and a raw material in various industrial applications. The addition of the propan-2-yloxy group modifies its properties, potentially enhancing its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 130.13 g/mol |

| Appearance | Colorless liquid |

| Solubility | Miscible with water |

Case Study: Efficacy Against Biofilm-Producing Pathogens

A study investigated the antibacterial effects of acetic acid against biofilm-forming pathogens relevant to burn wound infections. The results indicated that acetic acid exhibited significant antibacterial activity against various planktonic organisms and was effective in preventing biofilm formation.

- Minimum Inhibitory Concentration (MIC) : The MIC for all tested isolates ranged from 0.16% to 0.31%.

- Biofilm Eradication : Mature biofilms were eradicated after three hours of exposure to acetic acid at concentrations as low as 0.31% .

This study highlights the potential use of acetic acid in clinical settings, particularly for treating infections in burn patients where biofilm formation complicates treatment.

Acetic acid disrupts bacterial cell membranes, leading to cell lysis and death. Its efficacy against biofilms suggests it may penetrate these protective structures more effectively than traditional antibiotics.

Applications in Cancer Therapy

Recent research has explored the potential of using acetic acid derivatives to sensitize cancer cells to apoptosis-inducing drugs. The modification of acetic acid by adding propylene glycol groups may enhance its ability to alter cellular responses to chemotherapy.

Findings from Recent Studies

- Increased Sensitivity : Acetic acid derivatives have been shown to increase the sensitivity of cancer cells to certain chemotherapeutic agents.

- Mechanisms : The proposed mechanisms include modulation of apoptosis pathways and inhibition of cellular proliferation signals .

These findings suggest that acetic acid; 3-propan-2-yloxan-2-ol could play a role in developing adjunctive therapies for cancer treatment.

Biocompatibility and Safety

Acetic acid is generally recognized as safe (GRAS) when used in food products at low concentrations. However, higher concentrations can be corrosive and lead to irritation or damage to skin and mucous membranes .

Occupational Safety Guidelines

The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits (PELs) for acetic acid:

- PEL: 10 ppm over an 8-hour work shift.

- Exposure above this limit may cause respiratory issues and skin irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.